molecular formula C18H20ClNO2 B10955932 5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzamide

5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzamide

Cat. No.: B10955932
M. Wt: 317.8 g/mol
InChI Key: ZCFNALPFTMZTLY-UHFFFAOYSA-N
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Description

5-Chloro-N~1~-(2,6-diethylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and a diethylphenyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N~1~-(2,6-diethylphenyl)-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2,6-diethylaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl~2~) or oxalyl chloride ((COCl)~2~) to form the corresponding acyl chloride.

    Amide Formation: The acyl chloride is then reacted with 2,6-diethylaniline in the presence of a base such as triethylamine (Et~3~N) to form 5-chloro-N~1~-(2,6-diethylphenyl)-2-methoxybenzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N~1~-(2,6-diethylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The amide group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or borane-tetrahydrofuran complex (BH~3~-THF).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid or 5-chloro-2-methoxybenzaldehyde.

    Reduction: Formation of 5-chloro-N~1~-(2,6-diethylphenyl)-2-methoxybenzylamine.

Scientific Research Applications

5-Chloro-N~1~-(2,6-diethylphenyl)-2-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

    Material Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-chloro-N~1~-(2,6-diethylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N~1~-(2,6-dimethylphenyl)-2-methoxybenzamide: Similar structure but with methyl groups instead of ethyl groups.

    5-Chloro-N~1~-(2,6-diisopropylphenyl)-2-methoxybenzamide: Similar structure but with isopropyl groups instead of ethyl groups.

    5-Chloro-N~1~-(2,6-diethylphenyl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

5-Chloro-N~1~-(2,6-diethylphenyl)-2-methoxybenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the chloro, methoxy, and diethylphenyl groups imparts distinct chemical and physical properties, influencing its reactivity, solubility, and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

5-chloro-N-(2,6-diethylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C18H20ClNO2/c1-4-12-7-6-8-13(5-2)17(12)20-18(21)15-11-14(19)9-10-16(15)22-3/h6-11H,4-5H2,1-3H3,(H,20,21)

InChI Key

ZCFNALPFTMZTLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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